cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester
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Overview
Description
cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester typically involves the reaction of cis-cyclohexane-1,2-diboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The ester can participate in substitution reactions, where the pinacol group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic acids, and various substituted cyclohexane derivatives .
Scientific Research Applications
cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The ester is used in the production of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism by which cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester exerts its effects involves the interaction of the boron atoms with various molecular targets. In cross-coupling reactions, the boron atoms form transient complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds. The pinacol ester groups enhance the stability and solubility of the compound, making it more reactive under mild conditions .
Comparison with Similar Compounds
cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester can be compared with other boronic esters, such as:
1,4-Benzenediboronic Acid Bis(pinacol) Ester: Known for its use in polymer synthesis and electronic materials.
(E)-1-Pentene-1,2-diboronic Acid Bis(pinacol) Ester: Utilized in stereoselective synthesis and cross-coupling reactions.
The uniqueness of this compound lies in its cyclic structure, which imparts distinct reactivity and stability compared to linear or aromatic boronic esters.
Properties
Molecular Formula |
C18H34B2O4 |
---|---|
Molecular Weight |
336.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H34B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h13-14H,9-12H2,1-8H3/t13-,14+ |
InChI Key |
SFKOPBKHPOIHAU-OKILXGFUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@@H]2B3OC(C(O3)(C)C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
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